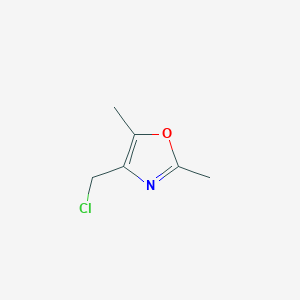
3-Fluoro-4-nitro-o-xylene
Overview
Description
3-Fluoro-4-nitro-o-xylene is an aromatic compound with the molecular formula C8H8FNO2. It is a derivative of o-xylene, where one hydrogen atom is replaced by a fluorine atom and another by a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-nitro-o-xylene can be synthesized through the nitration of 3-fluorotoluene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure regioselectivity and high yield. For instance, nitration of 3-fluorotoluene at 60°C with 70% nitric acid can yield this compound with a selectivity of approximately 30% .
Industrial Production Methods
In an industrial setting, continuous-flow nitration processes are often employed for the production of nitro-o-xylenes. This method allows for better control over reaction parameters such as temperature, acid concentration, and flow rate, leading to higher yields and reduced impurities. The continuous-flow process can achieve a product throughput of 800 g/h with a yield of 94.1% .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-nitro-o-xylene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, making the aromatic ring less reactive towards electrophilic substitution. the fluorine atom can direct substitutions to the ortho and para positions relative to itself.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Fluoro-4-amino-o-xylene.
Oxidation: 3-Fluoro-4-nitrobenzoic acid.
Scientific Research Applications
3-Fluoro-4-nitro-o-xylene is used in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: It is used in the production of herbicides and pesticides.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-fluoro-4-nitro-o-xylene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the electronic properties of the aromatic ring. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-nitro-o-xylene
- 3-Fluoro-5-nitro-o-xylene
- 4-Fluoro-2-nitro-o-xylene
Uniqueness
3-Fluoro-4-nitro-o-xylene is unique due to the specific positioning of the fluorine and nitro groups on the aromatic ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other nitro-o-xylenes. The presence of the fluorine atom enhances the compound’s stability and reactivity, which can be advantageous in various applications .
Properties
IUPAC Name |
3-fluoro-1,2-dimethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBALYFOBRZLOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426948 | |
| Record name | 3-Fluoro-4-nitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3013-30-7 | |
| Record name | 3-Fluoro-4-nitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3013-30-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















